molecular formula C13H13N3OS B2657553 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1797085-19-8

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2657553
CAS No.: 1797085-19-8
M. Wt: 259.33
InChI Key: AFJNPPLHBTVERD-UHFFFAOYSA-N
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Description

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to its fused heterocyclic structure, which combines the properties of both pyrido[4,3-d]pyrimidine and thiophene rings. This structural combination enhances its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(6-11-2-1-5-18-11)16-4-3-12-10(8-16)7-14-9-15-12/h1-2,5,7,9H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJNPPLHBTVERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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